molecular formula C14H10F3NO B3051743 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 35717-67-0

2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B3051743
CAS No.: 35717-67-0
M. Wt: 265.23 g/mol
InChI Key: LJQRZTLANHGFKY-UHFFFAOYSA-N
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Description

2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol is a Schiff base compound characterized by a phenolic hydroxyl group, an imine (-C=N-) linkage, and a trifluoromethyl (-CF₃) substituent on the adjacent aromatic ring. The compound is synthesized via condensation of 2-hydroxybenzaldehyde derivatives with 2-(trifluoromethyl)aniline, typically yielding crystalline solids with moderate to high purity . Its stability and reactivity are influenced by intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, as well as the electron-withdrawing nature of the -CF₃ group .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)19/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRZTLANHGFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425132
Record name NSC120658
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Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35717-67-0
Record name NSC120658
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Record name NSC120658
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2-(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol typically involves the condensation reaction between 2-(trifluoromethyl)aniline and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts such as zinc oxide nanoparticles can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C14H10F3N1O
Molecular Weight : Approximately 303.26 g/mol
The compound features a phenolic hydroxyl group, an imine linkage, and a trifluoromethyl group, which enhances its lipophilicity and reactivity.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, with significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus spp.62.5 - 125Inhibition of nucleic acid production

This compound shows bactericidal effects and moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antioxidant Activity

The phenolic structure contributes to its antioxidant capacity, allowing it to scavenge free radicals effectively. Studies demonstrate its potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage .

Anticancer Potential

Preliminary studies suggest that 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol may induce apoptosis in cancer cells. The trifluoromethyl group enhances its interaction with cancer cell receptors, potentially modulating signaling pathways involved in cell proliferation .

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments with luminescent properties. Azomethine dyes are particularly valued for their applications in color photographic systems and dye diffusion thermal transfer print systems .

Table: Comparison of Applications

Application TypeDescriptionKey Properties
Biological Research Antimicrobial, antioxidant, anticancer studiesEffective against MRSA
Industrial Chemistry Dyes and pigments for photographic systemsLuminescent properties
Coordination Chemistry Ligands in metal complexesStrong binding affinity

Case Studies and Research Findings

  • In Vitro Studies : Significant antibacterial activity was demonstrated against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
  • Molecular Docking Studies : Computational analyses indicated favorable binding interactions between the compound and key biological targets involved in cancer progression, suggesting potential therapeutic applications .
  • Crystallographic Studies : X-ray crystallography has revealed the compound's structural characteristics, such as intramolecular hydrogen bonding that contributes to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The imine group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Antimycobacterial Activity

Fluorinated Schiff bases exhibit notable antimycobacterial activity. For instance, 6-fluoro-3-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]quinolin-2-ol (35) (MIC = 0.78 µg/mL) outperforms 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol in inhibiting Mycobacterium tuberculosis H37Rv, likely due to the additional quinoline ring enhancing lipophilicity and membrane penetration . Comparatively, vanillin-derived analogues like (E)-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-3) show lower activity (MIC = 1.56 µg/mL), highlighting the critical role of substituent positioning (Table 1).

Table 1: Antimycobacterial Activity of Selected Schiff Bases

Compound MIC (µg/mL) Reference
2-({[2-(CF₃)phenyl]imino}methyl)phenol 1.56
6-Fluoro-quinoline derivative (35) 0.78
SB-3 (vanillin derivative) 1.56
Electronic Properties and HOMO-LUMO Analysis

The electronic behavior of Schiff bases is pivotal for applications in optoelectronics. 4-Methyl-2-[(4-trifluoromethylphenylimino)methyl]phenol exhibits a HOMO-LUMO gap (ΔE) of 4.076 eV, comparable to (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol (ΔE = 4.069 eV) but higher than (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile (ΔE = 3.520 eV) . The -CF₃ group in this compound stabilizes the LUMO by electron withdrawal, enhancing charge-transfer efficiency. Localization of frontier orbitals over the entire molecule suggests π-π* transitions dominate its excited-state behavior, which is critical for photophysical applications .

Coordination Chemistry and Metal Complexes

Schiff bases like 2-{((2-hydroxyphenyl)imino)methyl}phenol (OHMP) form stable cobalt(II) complexes with notable enzyme inhibition (e.g., urease inhibition at IC₅₀ = 12.3 µM) . The -CF₃ group may sterically hinder metal coordination compared to simpler analogues, affecting complex stability and reactivity.

Biological Activity

2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group and an imine linkage, with the trifluoromethyl group enhancing its lipophilicity and reactivity. This structural configuration allows for effective interaction with biological targets.

  • Molecular Formula : C14H10F3N1O
  • Molecular Weight : Approximately 303.26 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The imine group can inhibit enzyme activity by interacting with nucleophilic sites on proteins.
  • Hydrogen Bonding : The phenolic hydroxyl group participates in hydrogen bonding, facilitating interactions with various biomolecules.
  • Redox Reactions : The compound can undergo redox reactions, contributing to its antioxidant properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus spp.62.5 - 125 μMInhibition of nucleic acid production

The compound shows bactericidal effects and moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), indicating its potential for treating biofilm-associated infections .

Antioxidant Activity

The phenolic structure contributes to the antioxidant capacity of the compound. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group enhances its interaction with cancer cell receptors, potentially leading to the modulation of signaling pathways involved in cell proliferation .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The compound was synthesized using a reaction between 2-hydroxybenzaldehyde derivatives and trifluoromethyl aniline under controlled conditions, yielding high purity .
    • Characterization techniques such as NMR and X-ray diffraction confirmed the structural integrity of the synthesized compound.
  • In Vitro Studies :
    • In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
    • Antioxidant assays indicated a strong capacity for free radical scavenging, supporting its potential use in formulations aimed at reducing oxidative stress .
  • Molecular Docking Studies :
    • Computational studies have shown favorable binding interactions between the compound and key biological targets involved in cancer progression, suggesting a mechanism for its anticancer effects .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol, and how can reaction conditions be optimized?

Answer:
The compound is a Schiff base synthesized via condensation between 2-hydroxybenzaldehyde derivatives and 2-(trifluoromethyl)aniline. Key steps include:

  • Solvent Selection: Use anhydrous ethanol or methanol to avoid hydrolysis of the imine bond.
  • Catalysis: Acidic (e.g., glacial acetic acid) or mild Lewis acids (e.g., ZnCl₂) can accelerate imine formation.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (typically 1:1 aldehyde:amine).

Reference: Similar methodologies are validated in organoselenium Schiff base synthesis (e.g., compound HBD in ).

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • FT-IR: Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and phenolic O-H at ~3200–3500 cm⁻¹.
  • NMR: ¹H/¹³C NMR to resolve aromatic protons, trifluoromethyl (¹⁹F NMR: δ ~-60 ppm), and imine proton (δ ~8–9 ppm).
  • X-ray Crystallography: Use SHELX programs ( ) for structure refinement. Challenges in crystallization (e.g., polymorphism) may require solvent screening (DCM/hexane mixtures).

Data Example:

TechniqueKey Peaks/Parameters
FT-IRC=N: 1620 cm⁻¹, O-H: 3300 cm⁻¹
¹⁹F NMR-62 ppm (CF₃)

Advanced: How does the trifluoromethyl group influence electronic properties, and what computational methods quantify this effect?

Answer:
The -CF₃ group is electron-withdrawing, reducing electron density on the aromatic ring and stabilizing the imine bond. Computational approaches include:

  • DFT with Hybrid Functionals: B3LYP ( ) or M06-2X with 6-311++G(d,p) basis set.
  • Charge Distribution: Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects.
  • Corrected Potentials: For excitation energies (e.g., TD-DFT), use asymptotically correct potentials like LB94 ( ) to avoid artificial collapse of high-lying states.

Table: DFT Performance Comparison ( )

FunctionalAvg. Error (kcal/mol)Application
B3LYP2.4Thermochemistry
LB94<1.5Excited States

Advanced: How can discrepancies between experimental and computational data (e.g., bond lengths, excitation energies) be resolved?

Answer:

  • Basis Set Selection: Use triple-zeta basis sets (e.g., def2-TZVP) for geometry optimization.
  • Solvent Effects: Include PCM or SMD models to mimic experimental conditions (e.g., ethanol).
  • Dispersion Corrections: Apply Grimme’s D3 correction for non-covalent interactions in crystal packing.
  • Validation: Cross-check with high-level methods (e.g., CCSD(T)) for critical parameters.

Case Study: highlights TDLDA errors in ionization potentials, resolved using LB94 potentials.

Advanced: What in vitro models assess the compound’s antioxidant or bioactivity potential?

Answer:

  • LDL Oxidation Assay: Monitor thiobarbituric acid-reactive substances (TBARS) to quantify inhibition of lipid peroxidation ().
  • Cellular Models: Use macrophage-derived foam cells to study anti-atherogenic effects.
  • GPx-like Activity: Measure glutathione oxidation rates to evaluate enzyme-mimetic behavior.

Protocol:

Incubate compound with Cu²⁺-oxidized LDL.

Quantify malondialdehyde (MDA) via spectrophotometry.

Basic: What are common crystallization challenges, and how are they addressed?

Answer:

  • Polymorphism: Screen solvents (e.g., DMF, acetone) and use slow evaporation.
  • Crystal Quality: Add trace co-solvents (e.g., ether) to improve nucleation.
  • Data Collection: Use synchrotron radiation for weakly diffracting crystals.

Tool: SHELXL ( ) for refining twinned or low-resolution datasets.

Advanced: How does the imine group facilitate metal chelation, and how is this characterized?

Answer:

  • Synthesis of Complexes: React with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol under inert atmosphere.
  • Characterization:
    • UV-Vis: Detect d-d transitions (e.g., Cu²⁺: λ ~600–800 nm).
    • ESI-MS: Confirm metal-ligand stoichiometry.
    • Magnetic Susceptibility: Assess geometric configuration (e.g., octahedral vs. square planar).

Reference: Schiff base metal complexes in show similar analytical workflows.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol
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2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol

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